Pentaerythritol
Pentaerythritol
Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999)
Pentaerythritol is a tetrol that is neopentane in which one of the methyl hydrogens of all four methyl groups are replaced by hydroxy groups. It is a chemical intermediate used in the production of explosives, plastics, paints, appliances, and cosmetics. It has a role as a flame retardant and a laxative. It is a primary alcohol and a tetrol. It derives from a hydride of a neopentane.
Pentaerythritol is a tetrol that is neopentane in which one of the methyl hydrogens of all four methyl groups are replaced by hydroxy groups. It is a chemical intermediate used in the production of explosives, plastics, paints, appliances, and cosmetics. It has a role as a flame retardant and a laxative. It is a primary alcohol and a tetrol. It derives from a hydride of a neopentane.
Brand Name:
Vulcanchem
CAS No.:
115-77-5
VCID:
VC21118533
InChI:
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
SMILES:
C(C(CO)(CO)CO)O
Molecular Formula:
C5H12O4
C(CH2OH)4
C(CH2OH)4
Molecular Weight:
136.15 g/mol
Pentaerythritol
CAS No.: 115-77-5
Cat. No.: VC21118533
Molecular Formula: C5H12O4
C(CH2OH)4
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999) Pentaerythritol is a tetrol that is neopentane in which one of the methyl hydrogens of all four methyl groups are replaced by hydroxy groups. It is a chemical intermediate used in the production of explosives, plastics, paints, appliances, and cosmetics. It has a role as a flame retardant and a laxative. It is a primary alcohol and a tetrol. It derives from a hydride of a neopentane. |
|---|---|
| CAS No. | 115-77-5 |
| Molecular Formula | C5H12O4 C(CH2OH)4 |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol |
| Standard InChI | InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |
| Standard InChI Key | WXZMFSXDPGVJKK-UHFFFAOYSA-N |
| SMILES | C(C(CO)(CO)CO)O |
| Canonical SMILES | C(C(CO)(CO)CO)O |
| Boiling Point | Sublimes (NIOSH, 2024) Sublimes BP: 276 °C at 30 mm Hg at 4kPa: 276 °C |
| Colorform | Ditetragonal crystals from dilute hydrochloric acid White, crystalline powder Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol]. |
| Flash Point | About 240 °C (open cup) 240 °C o.c. |
| Melting Point | 502 °F (USCG, 1999) 258 °C 260 °C 500 °F (sublimes) 500 °F (Sublimes) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator